molecular formula C12H14BrClO2 B13136877 Tert-butyl2-bromo-2-(4-chlorophenyl)acetate

Tert-butyl2-bromo-2-(4-chlorophenyl)acetate

Cat. No.: B13136877
M. Wt: 305.59 g/mol
InChI Key: OWLDYWZGWCMFAW-UHFFFAOYSA-N
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Description

Tert-butyl2-bromo-2-(4-chlorophenyl)acetate is an organic compound with the molecular formula C12H15BrClO2. It is a derivative of acetic acid and contains a tert-butyl group, a bromo group, and a chlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-bromo-2-(4-chlorophenyl)acetate typically involves the esterification of 2-bromo-2-(4-chlorophenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-bromo-2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

Tert-butyl2-bromo-2-(4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl2-bromo-2-(4-chlorophenyl)acetate involves its ability to undergo nucleophilic substitution reactions. The bromo group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl2-bromo-2-(4-fluorophenyl)acetate
  • Tert-butyl2-bromo-2-(4-methylphenyl)acetate
  • Tert-butyl2-bromo-2-(4-nitrophenyl)acetate

Uniqueness

Tert-butyl2-bromo-2-(4-chlorophenyl)acetate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents on the phenyl ring. The presence of the chlorine atom can also influence the compound’s biological activity and its interactions with molecular targets.

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

tert-butyl 2-bromo-2-(4-chlorophenyl)acetate

InChI

InChI=1S/C12H14BrClO2/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3

InChI Key

OWLDYWZGWCMFAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)Cl)Br

Origin of Product

United States

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